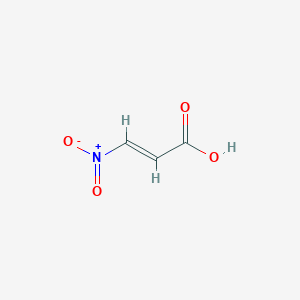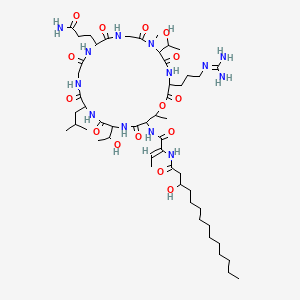
Guaiacylglycerol-beta-guaiacyl ether
Vue d'ensemble
Description
Guaiacylglycerol-beta-guaiacyl ether (Gβ2) is a lignin model compound that is used to evaluate the β-O-4 bond cleavage under diverse thermal and aqueous medium conditions . It has the molecular formula C17H20O6 .
Synthesis Analysis
Gβ2 can be synthesized through a condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol . This synthesis method is key to obtaining a lignin model compound of β-O-4 structure .Molecular Structure Analysis
The molecular structure of Gβ2 is complex, with a molecular weight of 320.34 . Further analysis of its structure can be performed using 2D-NMR Spectroscopy .Chemical Reactions Analysis
Gβ2 has been used to evaluate the β-O-4 bond cleavage under varied pH (3–10), microbial biodegradation, subcritical water environment (150–250 °C), and mild pyrolysis (150–250 °C) . The results showed that Gβ2 remained stable under exposure to moderate pH and several bacterial strains .Physical And Chemical Properties Analysis
Gβ2 is a solid at 20°C .Applications De Recherche Scientifique
Lignin Model Studies
GβGE serves as a model compound for lignin, a complex biopolymer in plant cell walls. Its structure is used to study the β-O-4 bond cleavage , which is a key step in lignin degradation. This research is crucial for understanding the reactivity and stability of lignin under various conditions, including different pH levels, microbial biodegradation, and thermal treatments .
Biofuel Production
In biofuel research, GβGE’s role as a lignin model is significant for developing efficient methods of lignin breakdown to produce biofuels. By understanding the degradation pathways, scientists can optimize conditions for converting lignin into fermentable sugars, which are then used to produce bioethanol .
Material Science
The insights gained from GβGE degradation studies contribute to the development of new materials. For instance, understanding the thermal breakdown of lignin can lead to the creation of lignin-based carbon fibers, which have applications in lightweight and high-strength materials .
Environmental Biotechnology
GβGE is used to evaluate the effectiveness of microbial strains in breaking down lignin-like structures. This has implications for bioremediation strategies, where microbes are used to degrade environmental pollutants .
Analytical Chemistry
The study of GβGE involves advanced analytical techniques like high-performance liquid chromatography and mass spectrometry. These methods are essential for identifying and quantifying the compound and its degradation products, contributing to the field of analytical chemistry .
Chemical Engineering
Understanding the behavior of GβGE under subcritical water conditions informs chemical engineering processes. It helps in designing reactors and processes for the treatment of lignin-containing wastewater or for the conversion of lignin into valuable chemicals .
Safety And Hazards
Orientations Futures
The introduction of efficient and selective catalytic methods for aerobic oxidation of lignin and lignin model compounds to aromatics can extend the role of lignin applications in biorefineries . The current study focused on the catalytic oxidative transformation of Gβ2 to produce basic aromatic compounds (guaiacol, vanillin, and vanillic acid) using metal-supported catalysts .
Propriétés
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSOILKWHVNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guaiacylglycerol-beta-guaiacyl ether | |
CAS RN |
7382-59-4 | |
| Record name | 7382-59-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)







![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)



